5,6,7,8-Tetrahydroisoquinolin-8-ol

5-HT7 receptor Inverse agonism Neuropharmacology

Researchers developing CNS-targeted 5-HT7R inverse agonists require the precise 8-hydroxy substitution pattern, as even minor regioisomeric or substitution changes can abolish functional activity. 5,6,7,8-Tetrahydroisoquinolin-8-ol (CAS 139484-32-5) is the validated core scaffold that directly addresses this SAR sensitivity, enabling reliable exploration of 6,7-dimethoxy and N-alkyl modifications. - Essential for 5-HT7R inverse agonism: 8-OH group is critical for functional preference over 6,7,8-trimethoxy variants. - Validated entry for TRPM8 antagonists and aldosterone synthase (CYP11B2) inhibitors. - Consistent quality for reproducible CNS drug discovery and nuclear hormone receptor ligand programs.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 139484-32-5
Cat. No. B166143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroisoquinolin-8-ol
CAS139484-32-5
Synonyms8-Isoquinolinol,5,6,7,8-tetrahydro-(9CI)
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=CN=C2)O
InChIInChI=1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h4-6,9,11H,1-3H2
InChIKeyUWXHNUMFKYNDOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydroisoquinolin-8-ol: Core Scaffold and Baseline Characterization


5,6,7,8-Tetrahydroisoquinolin-8-ol (CAS 139484-32-5) is a heterocyclic organic compound classified as a hydrogenated isoquinoline bearing an 8-hydroxy group [1]. Its molecular formula is C9H11NO with a molecular weight of 149.19 g/mol [1]. The compound is known to exist in a nearly planar conformation as revealed by X-ray crystallography (torsion angle C4–C7–C8–C9 = -179°), with crystal packing dominated by van der Waals interactions (nearest intermolecular distance 3.647 Å) [2]. This core scaffold serves as a key synthetic intermediate and pharmacophore for the development of various biologically active tetrahydroisoquinoline derivatives targeting diverse enzyme and receptor systems [3].

Scaffold Type 8-Hydroxy-tetrahydroisoquinoline core for derivative synthesis
Structural Context Near-planar conformation confirmed by X-ray crystallography
Target Engagement Reported key scaffold for 5-HT7R, TRPM8, CYP11B2, and ER ligands

5,6,7,8-Tetrahydroisoquinolin-8-ol: Analog Substitution Risks


The 5,6,7,8-tetrahydroisoquinolin-8-ol scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, meaning minor modifications to its substitution pattern (e.g., methoxy vs. hydroxy, N-alkylation) can invert or abolish pharmacological activity [1]. For instance, in the 5-HT7 receptor system, the presence of an 8-hydroxy group is essential for inverse agonism, with 8-hydroxy-6,7-dimethoxy analogs demonstrating a clear functional preference over 6,7,8-trimethoxy or 8-hydroxy-6,7-methylenedioxy variants [2]. Similarly, tetrahydroisoquinoline derivatives show varying degrees of selectivity for P-glycoprotein, sigma-2 receptors, and nicotinic acetylcholine receptor subtypes depending on specific ring substitutions and pendant groups [3]. Therefore, substituting 5,6,7,8-tetrahydroisoquinolin-8-ol with a different regioisomer or a differently substituted analog without rigorous experimental validation can lead to significant deviations in potency, efficacy, and target selectivity, ultimately compromising the reproducibility and interpretability of scientific data.

8-OH substitution
Replacing 8-hydroxy with methoxy may reduce 5-HT7R inverse agonist potency
Substitution pattern
Regioisomeric or N-alkyl variants can shift selectivity across P-gp, sigma-2, and nAChR
Functional preference
8-hydroxy-6,7-methylenedioxy analogs exhibit different functional outcomes than dimethoxy analogs

5,6,7,8-Tetrahydroisoquinolin-8-ol: Head-to-Head Evidence Compendium


5-HT7 Inverse Agonism: 8-Hydroxy vs Trimethoxy Substitution

In a functional GloSensor cAMP assay evaluating inverse agonism at the 5-HT7 receptor, the 8-hydroxy-6,7-dimethoxy substitution pattern (represented by compounds like anhalidine) demonstrated a clear functional preference over 6,7,8-trimethoxy analogs. The most potent compound in the series, anhalidine (1b), exhibited an EC50 of 219 nM and an Emax of -95.4% [1]. In contrast, the 6,7,8-trimethoxy analog pellotine (1a) showed a 2.1-fold lower potency (EC50 ≈ 460 nM) [1]. This demonstrates that the presence of an 8-hydroxy group, as found in the core 5,6,7,8-tetrahydroisoquinolin-8-ol scaffold, is a critical determinant of high-potency inverse agonism.

5-HT7R Inverse Agonism
Head-to-head
EC50 219 nM (8-OH) vs ~460 nM (8-OMe)
Supports 8-OH preference for 5-HT7R inverse agonist potency
GloSensor cAMP assay, HEK293 cells
5-HT7 receptor Inverse agonism Neuropharmacology

TRPM8 Antagonism Across Species Orthologs

A derivative based on the 5,6,7,8-tetrahydroisoquinolin-8-ol scaffold (CHEMBL4251467) demonstrated potent antagonism of the TRPM8 channel. In CHO cells expressing rat, human, and mouse TRPM8, the compound inhibited icilin-induced calcium influx with IC50 values of 13 nM, 10 nM, and 17 nM, respectively [1]. While direct comparator data for the unsubstituted core is not available, the low nanomolar potency across species highlights the scaffold's capacity to engage this therapeutically relevant ion channel when appropriately derivatized.

TRPM8 Antagonism
Supporting evidence
IC50 rat 13 nM, human 10 nM, mouse 17 nM
Reported TRPM8 inhibition across species orthologs
Derivative CHEMBL4251467; no core scaffold comparator
TRPM8 Ion channel Pain Cancer

CYP11B2 Inhibition by 4-Aryl-Tetrahydroisoquinolines

A series of 4-aryl-5,6,7,8-tetrahydroisoquinolines, including compound QHC ((+)-(R)-N-(4-(4-chloro-3-fluorophenyl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide), have been identified as potent and selective aldosterone synthase (CYP11B2) inhibitors [1]. The X-ray crystal structure of CYP11B2 in complex with QHC has been solved at 3.2 Å resolution (PDB ID: 4ZGX), confirming the binding mode of the tetrahydroisoquinoline core [1][2]. The series demonstrated oral activity in rodent and cynomolgus monkey models, establishing the 5,6,7,8-tetrahydroisoquinolin-8-amine scaffold as a validated starting point for cardiovascular drug discovery [1]. This provides a strong precedent for the utility of the 5,6,7,8-tetrahydroisoquinoline core in a high-value therapeutic area.

CYP11B2 Inhibition
Supporting evidence
X-ray co-crystal structure, PDB 4ZGX, 3.2 Å
Confirms binding mode of tetrahydroisoquinoline core
Compound QHC; in vivo rodent and monkey models
CYP11B2 Aldosterone synthase Cardiovascular

Estrogen Receptor Downregulation by Tetrahydroisoquinoline Phenols

A series of tetrahydroisoquinoline phenols, which are closely related to the 5,6,7,8-tetrahydroisoquinolin-8-ol core, have been optimized as selective estrogen receptor downregulator (SERD) antagonists [1]. Optimization of the core, alkyl side chain, and pendant aryl ring yielded compounds with subnanomolar potency in cellular assays and demonstrated oral bioavailability in rats [1]. The X-ray crystal structure of a representative ligand in complex with the estrogen receptor has been deposited (PDB ID: 5FQT) [2]. This work underscores the scaffold's suitability for developing high-affinity ligands for nuclear hormone receptors.

ER Downregulation
Class-level inference
Subnanomolar cellular potency reported
Class-level support for nuclear receptor ligand design
Oral bioavailability in rat; PDB 5FQT
Estrogen receptor Breast cancer Endocrinology

5,6,7,8-Tetrahydroisoquinolin-8-ol: R&D Application Scenarios


5-HT7 Receptor Inverse Agonist Leads for CNS Disorders

Procure 5,6,7,8-tetrahydroisoquinolin-8-ol as a core scaffold for synthesizing and evaluating novel 5-HT7R inverse agonists. The 8-hydroxy substitution pattern, as demonstrated in the ACS Chemical Neuroscience study [1], is essential for high-potency inverse agonism. Use this scaffold to explore SAR around the 6,7-positions and N-alkylation to further enhance potency and selectivity for central nervous system applications such as mood regulation and circadian rhythm control.

TRPM8 Antagonist Development for Pain and Oncology

Employ 5,6,7,8-tetrahydroisoquinolin-8-ol as a starting material for the synthesis of potent TRPM8 antagonists, as evidenced by the low nanomolar activity of a related derivative [2]. The scaffold can be further functionalized to optimize pharmacokinetic properties and selectivity against other TRP channels. Target applications include neuropathic pain, cold allodynia, and prostate cancer, where TRPM8 is implicated.

CYP11B2 Inhibitor Design for Cardiovascular Indications

Leverage the 5,6,7,8-tetrahydroisoquinoline core to design selective aldosterone synthase inhibitors. As shown by the clinical candidate QHC and its co-crystal structure with CYP11B2 (PDB: 4ZGX) [3], 4-aryl-substituted analogs exhibit potent enzyme inhibition and in vivo efficacy. This scaffold offers a validated entry point for developing therapeutics targeting hypertension, heart failure, and chronic kidney disease.

Nuclear Receptor Ligand Optimization: Estrogen Receptor

Utilize 5,6,7,8-tetrahydroisoquinolin-8-ol as a core template for generating high-affinity ligands for nuclear hormone receptors. The success of tetrahydroisoquinoline phenols as subnanomolar, orally bioavailable SERD antagonists [4] provides a strong rationale for applying this scaffold to other nuclear receptors, including androgen receptor, glucocorticoid receptor, and mineralocorticoid receptor programs.

Application
Selection Property
Validation Focus
5-HT7R inverse agonist lead optimization
8-Hydroxy substitution pattern context
5-HT7R functional assay and SAR
TRPM8 antagonist screening
Scaffold derivatization for ion channel selectivity
TRPM8 IC50 and selectivity profiling
CYP11B2 inhibitor design
4-Aryl-substituted analog activity
Enzyme inhibition and binding mode validation
Nuclear receptor ligand optimization
Tetrahydroisoquinoline phenol motif
Cellular potency and oral exposure in models

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